molecular formula C20H38O6 B12643622 Di-tert-butyl diperoxydodecanedioate CAS No. 93778-66-6

Di-tert-butyl diperoxydodecanedioate

Cat. No.: B12643622
CAS No.: 93778-66-6
M. Wt: 374.5 g/mol
InChI Key: QDBJHJSINHUTIM-UHFFFAOYSA-N
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Description

Di-tert-butyl dicarbonate (C₁₀H₁₈O₅) is a flammable solid with significant hazards, including skin irritation, eye damage, and acute inhalation toxicity . It is primarily used in research and development by qualified personnel. Key physical properties include a boiling point of 56–57°C and a flash point of 37°C, indicating high volatility and flammability. Stability assessments recommend avoiding contact with strong oxidizers to prevent hazardous reactions .

Properties

CAS No.

93778-66-6

Molecular Formula

C20H38O6

Molecular Weight

374.5 g/mol

IUPAC Name

ditert-butyl dodecanediperoxoate

InChI

InChI=1S/C20H38O6/c1-19(2,3)25-23-17(21)15-13-11-9-7-8-10-12-14-16-18(22)24-26-20(4,5)6/h7-16H2,1-6H3

InChI Key

QDBJHJSINHUTIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CCCCCCCCCCC(=O)OOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl diperoxydodecanedioate can be synthesized through the reaction of di-tert-butyl peroxide with dodecanedioic acid. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid. The mixture is stirred at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl diperoxydodecanedioate primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These radicals can participate in various types of reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.

    Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and other by-products.

    Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include transition metal catalysts like copper(II) acetate and iron(III) complexes. The reactions are typically carried out at elevated temperatures (above 100°C) to ensure the homolysis of the peroxide bond.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include tert-butyl alcohol, carbon dioxide, and various organic compounds resulting from radical substitution reactions.

Scientific Research Applications

Di-tert-butyl diperoxydodecanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers with specific properties.

    Biology: The compound is employed in studies involving oxidative stress and radical-induced damage to biological molecules.

    Medicine: Research into the potential therapeutic applications of organic peroxides includes their use as antimicrobial agents and in cancer treatment.

    Industry: this compound is used in the manufacturing of plastics, rubbers, and other materials where controlled radical reactions are essential.

Mechanism of Action

The mechanism of action of di-tert-butyl diperoxydodecanedioate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate a variety of chemical reactions by abstracting hydrogen atoms from other molecules or adding to double bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Di-tert-butyl dicarbonate with two structurally related esters: Di-tert-butyl Maleate (C₁₂H₂₀O₄) and Di-tert-butyl Decanedioate (C₁₈H₃₀O₄, estimated).

Property Di-tert-butyl Dicarbonate Di-tert-butyl Maleate Di-tert-butyl Decanedioate
Molecular Formula C₁₀H₁₈O₅ C₁₂H₂₀O₄ Not explicitly provided
Molecular Weight Not provided 228.28 g/mol Not provided
Density Not provided 1.004 ± 0.06 g/cm³ Not provided
Boiling Point 56–57°C Not provided Not provided
Flash Point 37°C Not provided Not provided
Key Hazards Flammable, skin/eye irritant Not specified Limited data (97% purity noted)

Functional Group Reactivity

  • Di-tert-butyl Dicarbonate : Contains a reactive carbonate group, making it prone to hydrolysis and sensitive to strong oxidizers. Its low boiling point suggests utility in low-temperature syntheses .
  • Di-tert-butyl Maleate: Features a maleate (unsaturated dicarboxylate) backbone, which may enable polymerization or crosslinking reactions.
  • Di-tert-butyl Decanedioate: A long-chain diester derived from decanedioic acid.

Hazard Profiles

  • Dicarbonate : Requires stringent safety protocols, including respiratory protection and flame-resistant storage, due to its acute toxicity and flammability .
  • Maleate and Decanedioate: Limited hazard data are available. The absence of explicit warnings for these compounds suggests lower acute risks compared to dicarbonate, though proper handling remains essential .

Limitations and Knowledge Gaps

The evidence lacks critical data for Decanedioate (e.g., molecular weight, reactivity) and Maleate (e.g., thermal stability). Comparative studies on their environmental impacts or long-term toxicity are also absent.

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